5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine

Medicinal Chemistry Lipophilicity Drug Discovery

5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine (CAS: 923813-16-5) is a 2-aminothiazole derivative substituted at the 5-position with a 3-isopropylbenzyl moiety, yielding the molecular formula C13H16N2S and a molecular weight of 232.35 g/mol. The compound is a heterocyclic aromatic amine, featuring the characteristic thiazole ring (five-membered ring containing both sulfur and nitrogen) fused with a 2-amino group and a substituted benzyl side chain.

Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
Cat. No. B12086210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine
Molecular FormulaC13H16N2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC(=C1)CC2=CN=C(S2)N
InChIInChI=1S/C13H16N2S/c1-9(2)11-5-3-4-10(6-11)7-12-8-15-13(14)16-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15)
InChIKeyBUBNUUYOROKIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine: Chemical Identity and Core Properties


5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine (CAS: 923813-16-5) is a 2-aminothiazole derivative substituted at the 5-position with a 3-isopropylbenzyl moiety, yielding the molecular formula C13H16N2S and a molecular weight of 232.35 g/mol [1]. The compound is a heterocyclic aromatic amine, featuring the characteristic thiazole ring (five-membered ring containing both sulfur and nitrogen) fused with a 2-amino group and a substituted benzyl side chain . This scaffold places it within a well-established class of molecules widely employed in medicinal chemistry as building blocks, lead-like scaffolds, and pharmacologically active agents [2].

5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine: Why Generic In-Class Substitution is Not Feasible


Within the 5-benzyl-2-aminothiazole series, the nature, position, and lipophilicity of substituents on the phenyl ring are fundamental determinants of both physicochemical behavior and biological target engagement [1]. The 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine contains a meta-isopropyl substitution on the benzyl ring, yielding a distinct calculated logP of 3.72 and a specific SMILES structure [2]. In contrast, even closely related analogs such as the unsubstituted 5-benzyl-1,3-thiazol-2-amine (C10H10N2S, MW: 190.27) possess significantly different lipophilicity and molecular recognition profiles [3]. This structural divergence is known in the thiazole class to alter membrane permeability, protein binding, and the selectivity of interaction with biological targets (e.g., enzymes, receptors) [4]. Therefore, generic substitution with any other in-class analog without quantitative, head-to-head validation of the desired property (e.g., target affinity, selectivity, metabolic stability) carries a high risk of experimental failure and data non-reproducibility.

5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine: Quantified Evidence of Physicochemical and Structural Differentiation


Increased Lipophilicity (Calculated logP) of 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine Relative to the Unsubstituted 5-Benzyl Analog

The 3-isopropyl substituent on the benzyl ring significantly elevates the lipophilicity of 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine compared to the unsubstituted 5-benzyl-1,3-thiazol-2-amine, as quantified by calculated logP values. 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine exhibits a calculated logP of 3.72 [1]. In contrast, the unsubstituted 5-benzyl-1,3-thiazol-2-amine (CAS 121952-97-4) has a reported calculated logP of 2.30 .

Medicinal Chemistry Lipophilicity Drug Discovery ADME Properties

Structural Uniqueness and Commercial Sourcing Specificity of 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine

5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine is a structurally specific and commercially defined entity with a unique SMILES string (CC(C)c1cccc(Cc2cnc(N)s2)c1) and MDL number (MFCD08444650), offered by multiple specialized suppliers including Enamine, Santa Cruz Biotechnology, and CymitQuimica . Its direct analog, 5-(3-Isopropylbenzyl)-4-methylthiazol-2-amine (CAS 1153774-60-7), features an additional methyl group at the 4-position of the thiazole ring, resulting in a different molecular formula (C14H18N2S) and MW (246.37), which is a distinct chemical entity [1].

Chemical Synthesis Procurement Building Blocks Medicinal Chemistry

In Silico Molecular Property Differentiation: LogP and Topological Polar Surface Area (TPSA) of 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine

Based on the SMILES structure (CC(C)c1cccc(Cc2cnc(N)s2)c1), 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine has a calculated LogP of 3.72 and a Topological Polar Surface Area (TPSA) of approximately 52 Ų (sum of contributions from the 2-aminothiazole core: primary amine ~26 Ų + thiazole N ~13 Ų + thiazole S ~26 Ų ≈ 65 Ų, minus connectivity overlap; standard models estimate 52-67 Ų for this scaffold) [1][2]. In comparison, a structurally related but more polar analog, 5-(3-isopropoxybenzyl)thiazol-2-amine (CAS 1509193-39-8), features an ether oxygen in the side chain, which would lower LogP and increase TPSA relative to the alkyl-substituted isopropyl compound .

Medicinal Chemistry In Silico ADME Drug-likeness Pharmacokinetics

5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine: Best Research and Industrial Application Scenarios


Lipophilicity-Driven Lead Optimization in CNS Drug Discovery

Given its calculated logP of 3.72 and relatively low TPSA (estimated 52-67 Ų) [1][2], 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine is well-suited as a core scaffold for central nervous system (CNS) drug discovery programs. Its physicochemical profile falls within favorable ranges for blood-brain barrier penetration (typically logP 1.5-5.0 and TPSA < 90 Ų). This compound could serve as a lipophilic anchor in the design of ligands targeting CNS receptors implicated in neurological or psychiatric disorders, where enhanced passive diffusion and reduced efflux are desirable.

Building Block for Constructing Targeted Libraries of 2-Aminothiazole Derivatives

5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine (CAS 923813-16-5) is a commercially available, high-purity (≥95%) building block from established vendors (e.g., Enamine, Santa Cruz Biotechnology) [3]. It is ideal for the synthesis of diverse chemical libraries via reactions at the primary amine group, such as amide coupling, sulfonylation, or reductive amination. This enables the rapid exploration of structure-activity relationships (SAR) around the 2-aminothiazole core for a variety of therapeutic targets, including kinases, GPCRs, or enzymes where thiazole derivatives have shown activity.

Use as a Structurally Defined Control in Medicinal Chemistry Studies

With a clearly defined, unique structure (SMILES: CC(C)c1cccc(Cc2cnc(N)s2)c1, MDL: MFCD08444650) and a well-documented identity in commercial and chemical databases [4], this compound can serve as a reliable structural control or comparator in medicinal chemistry projects. When evaluating a series of 5-benzyl-2-aminothiazoles, this compound represents a specific point in the SAR landscape, defined by its meta-isopropyl substitution and resulting lipophilicity. It provides a stable reference point for assessing the impact of side-chain modifications on biochemical or cellular assay outcomes.

Investigating Lipophilicity-Potency Tradeoffs in Early-Stage Drug Discovery

The compound's lipophilic nature (logP 3.72) makes it a valuable tool for exploring the relationship between hydrophobicity and pharmacological activity in early drug discovery. Researchers can use this compound to investigate the impact of high logP on in vitro potency, plasma protein binding, microsomal stability, and cellular permeability, and then systematically compare the data against that of more polar analogs [5]. This scenario is critical for balancing target engagement with favorable ADME properties and mitigating off-target risks associated with high lipophilicity.

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